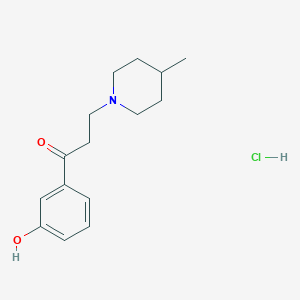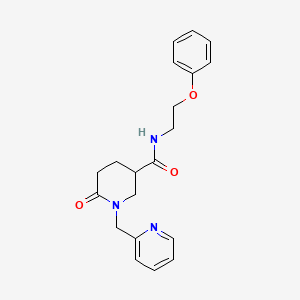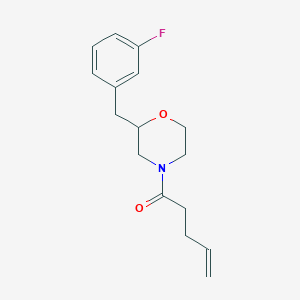
N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BAY 11-7082 is a small molecule inhibitor that has been shown to inhibit the activity of several transcription factors and enzymes, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 inhibits the activity of several enzymes and transcription factors, including IKKβ, a key regulator of NF-κB activation. By inhibiting the activity of IKKβ, N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 prevents the phosphorylation and degradation of IκBα, a protein that inhibits the translocation of NF-κB to the nucleus. This, in turn, leads to the inhibition of NF-κB activity, resulting in reduced inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 has been shown to have several biochemical and physiological effects in various disease models. In cancer, N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation, N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disorders, N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 has been shown to reduce oxidative stress and inflammation, leading to improved neuronal survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 has several advantages and limitations for lab experiments. One of the major advantages is its ability to inhibit the activity of several enzymes and transcription factors, making it a versatile tool for studying various biological processes. However, N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 has also been shown to have off-target effects, which can complicate data interpretation. Additionally, the use of N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 in vivo can be challenging due to its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for the use of N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 in scientific research. One potential application is in the development of new therapies for cancer, inflammation, and neurodegenerative disorders. Additionally, N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 can be used as a tool to study the role of NF-κB and other transcription factors in various biological processes. Further research is needed to better understand the pharmacokinetics and pharmacodynamics of N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 and to develop more potent and selective inhibitors of NF-κB activation.
Métodos De Síntesis
N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 can be synthesized using a multi-step process that involves the reaction of 2-bromobutane with 2-nitroaniline, followed by the reaction of the resulting product with 4-chloropyrazole-3-carboxylic acid. The final step involves the reaction of the intermediate product with ammonium carbonate to yield N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082.
Aplicaciones Científicas De Investigación
N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune response and inflammation.
Propiedades
IUPAC Name |
N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-2-3-6-9-7-4-5-8-10(9)16-14(20)12-11(15)13(18-17-12)19(21)22/h4-5,7-8H,2-3,6H2,1H3,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPVTKWLGHTAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6034135.png)
![ethyl {2-oxo-3-[(3-pyridinylcarbonyl)hydrazono]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B6034146.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6034168.png)
![2-{2-[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6034170.png)
![3-[(3-chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6034181.png)
![(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6034186.png)
![4-hydroxy-3-[2-(3-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6034187.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6034190.png)
![3-{2-[4-(3-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6034199.png)
![6-(4-fluorophenyl)-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B6034209.png)

![2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6034224.png)